molecular formula C10H8O4S B8775594 1-Hydroxynaphthalene-7-sulfonic acid CAS No. 20191-62-2

1-Hydroxynaphthalene-7-sulfonic acid

Cat. No. B8775594
M. Wt: 224.23 g/mol
InChI Key: SYMAOPXKWWZQIR-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

A solution of 8-amino-2-naphthalenesulfonic acid (Aldrich, 2.40 g, 10.8 mmol) and 3.9M aq. NaHSO3 solution (20.0 mL, 77.0 mmol) in water (10.0 mL) was refluxed for 15 h. The reaction mixture was then basified with 30% aq. NaOH solution (430 mg, 10.8 mmol) and refluxed for 4 h. The reaction mixture was neutralized with conc. HCl and then concentrated in vacuo. The remaining solid was azeotroped with 1:1 MeOH/PhMe (3×) to give the title compound (2.41 g, 95%). 1H NMR (DMSO-d6) δ 9.43 (br s, 1H), 8.36 (s, 1H), 7.96 d, J=8.4 Hz, 1H), 7.88-7.78 (m, 2H), 7.52 (t, J=7.8 Hz, 1H), 7.43 (d, J=7.3 Hz, 1H); MS(ESI−) m/z 222.3 (M−H)−.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
430 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:8]=[CH:7]2.[OH:16]S([O-])=O.[Na+].[OH-].[Na+].Cl>O>[OH:16][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:8]=[CH:7]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)S(=O)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
430 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining solid was azeotroped with 1:1 MeOH/PhMe (3×)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C=CC(=CC12)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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